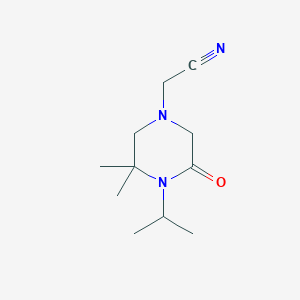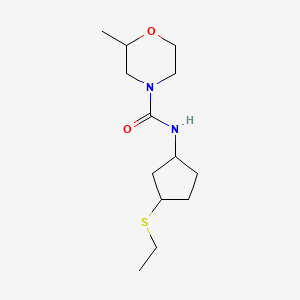
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide, also known as A-804598, is a potent and selective antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor plays a crucial role in the immune system, inflammation, and neurodegenerative diseases. Therefore, A-804598 has gained significant attention as a potential therapeutic agent for various diseases.
Mecanismo De Acción
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide exerts its pharmacological effects by selectively blocking the P2X7 receptor, a ligand-gated ion channel that is activated by extracellular ATP. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis. By blocking P2X7 receptor activation, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide reduces inflammation, cell death, and tissue damage.
Biochemical and Physiological Effects
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth and metastasis, protecting against neuronal damage, and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide. First, further studies are needed to elucidate the molecular mechanisms of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Second, more preclinical studies are needed to evaluate the safety and efficacy of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide in animal models of various diseases. Third, clinical trials are needed to evaluate the safety and efficacy of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide in humans. Finally, the development of new P2X7 receptor antagonists with improved pharmacological properties and efficacy is needed.
Métodos De Síntesis
The synthesis of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide involves several steps, including the reaction of ethyl 2-bromoacetate with oxan-3-ol, followed by the reaction with thiomorpholine-4-carboxylic acid. The final product is obtained through the reaction with ammonia and subsequent purification steps.
Aplicaciones Científicas De Investigación
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been shown to reduce inflammation and improve tissue damage in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-2-11-8-14(5-7-17-11)12(15)13-10-4-3-6-16-9-10/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSPZMOUYOVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

